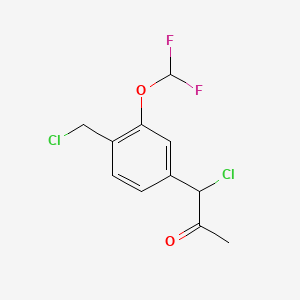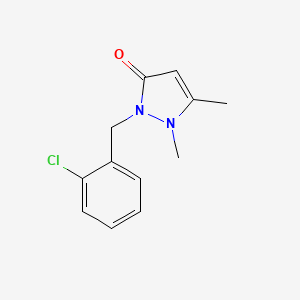
2-(2-Chlorobenzyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorobenzyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one is an organic compound with a unique structure that includes a chlorobenzyl group attached to a pyrazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorobenzyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one typically involves the reaction of 2-chlorobenzyl chloride with 1,5-dimethyl-1H-pyrazol-3(2H)-one under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include recrystallization or chromatography techniques to ensure the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorobenzyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the chlorine atom and the formation of a benzyl group.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, ethanol or methanol as solvents.
Substitution: Amines, thiols, sodium hydroxide, potassium carbonate, organic solvents like dichloromethane or toluene.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Benzyl derivatives.
Substitution: Amino or thiol-substituted benzyl derivatives.
Scientific Research Applications
2-(2-Chlorobenzyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 2-(2-Chlorobenzyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorobenzyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The pyrazolone ring may also contribute to the compound’s overall biological activity by stabilizing the interaction with the target molecules.
Comparison with Similar Compounds
Similar Compounds
Benzyl chloride: Similar structure but lacks the pyrazolone ring.
2-Chlorobenzyl alcohol: Contains a hydroxyl group instead of the pyrazolone ring.
2-Chlorobenzylamine: Contains an amino group instead of the pyrazolone ring.
Uniqueness
2-(2-Chlorobenzyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one is unique due to the presence of both the chlorobenzyl group and the pyrazolone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H13ClN2O |
|---|---|
Molecular Weight |
236.70 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methyl]-1,5-dimethylpyrazol-3-one |
InChI |
InChI=1S/C12H13ClN2O/c1-9-7-12(16)15(14(9)2)8-10-5-3-4-6-11(10)13/h3-7H,8H2,1-2H3 |
InChI Key |
SLXQPWXXUFEFOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(N1C)CC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



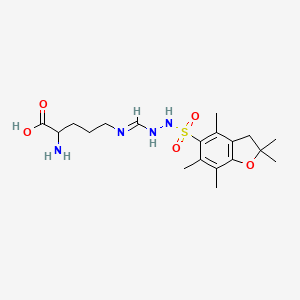
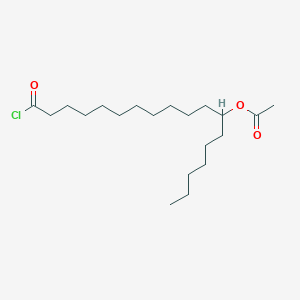
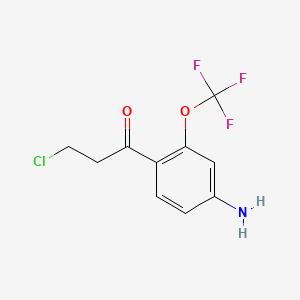
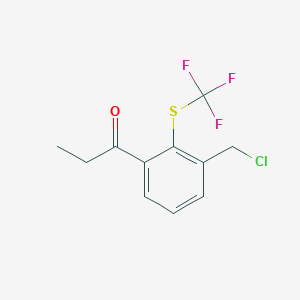


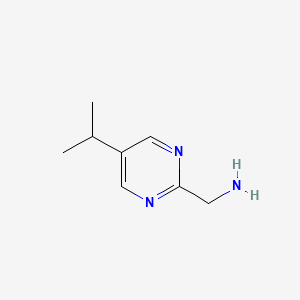
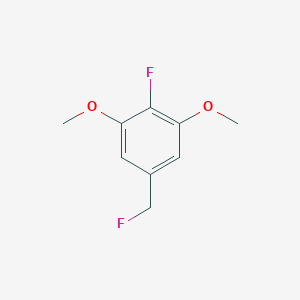

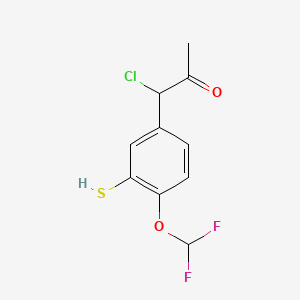

![Methyl 2-(8-methoxy-5-oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-4-yl)-2-oxoacetate](/img/structure/B14054357.png)
